2-Hydroxy-1-(piperazin-1-yl)ethan-1-one
Description
The exploration of new chemical scaffolds is a critical endeavor in the quest for novel therapeutic agents and functional molecules. 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one, with its distinct combination of a piperazine (B1678402) ring and a hydroxyethanone substituent, presents a unique starting point for chemical diversification.
The piperazine ring is often referred to as a "privileged scaffold" in drug discovery. nih.govresearchgate.net This distinction arises from its frequent appearance in a wide array of approved drugs and biologically active compounds. The unique physicochemical properties of the piperazine moiety contribute to its widespread utility. Its two nitrogen atoms provide sites for hydrogen bonding and can be readily functionalized, allowing for the fine-tuning of properties such as solubility, basicity, and lipophilicity. These characteristics are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov
The conformational flexibility of the piperazine ring also allows it to adapt to the binding sites of various biological targets. nih.gov This structural adaptability has enabled the development of piperazine-containing drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nih.govresearchgate.netmdpi.com The ability to modify the piperazine core has made it an invaluable tool for medicinal chemists in the design of new and effective therapeutic agents. mdpi.com
While extensive research has been conducted on a vast number of piperazine derivatives, specific studies detailing the direct use of this compound as a core structure in synthetic design are not widely available in peer-reviewed literature. However, its chemical structure suggests a significant potential as a versatile building block.
The presence of a primary alcohol and a secondary amine within the piperazine ring provides two distinct points for chemical modification. The hydroxyl group can be a precursor for esterification, etherification, or oxidation to an aldehyde or carboxylic acid. The secondary amine in the piperazine ring is available for N-alkylation, N-arylation, or acylation, allowing for the introduction of a wide variety of substituents.
This dual functionality makes this compound an attractive starting material for the synthesis of more complex molecules. For instance, it could be utilized in the construction of libraries of compounds for high-throughput screening in drug discovery programs. Its structural similarity to other well-studied hydroxyethylpiperazine derivatives suggests its potential as a key intermediate in the synthesis of novel bioactive compounds. nih.gov
Below is a hypothetical synthetic scheme illustrating the potential of this compound as a synthetic intermediate.
| Reaction Type | Reagent/Conditions | Potential Product |
| N-Alkylation | Alkyl halide, Base | 1-(Alkylpiperazin-1-yl)-2-hydroxyethan-1-one |
| O-Acylation | Acyl chloride, Base | 2-Oxo-2-(piperazin-1-yl)ethyl acetate |
| Oxidation | Mild oxidizing agent | 2-Oxo-2-(piperazin-1-yl)acetaldehyde |
This table is illustrative and based on general chemical principles, as specific reactions for this compound are not extensively documented.
Currently, dedicated research trajectories for this compound are not well-defined in the scientific literature. Its commercial availability from various chemical suppliers suggests its use as a building block in undisclosed proprietary research or as a starting material in multi-step syntheses where its specific contribution is not the primary focus of published work. biosynth.com
However, the research landscape for closely related piperazine derivatives offers insights into potential future directions. For example, derivatives of 1-(2-hydroxyethyl)piperazine have been investigated for their potential as radiation countermeasures. nih.gov This suggests that derivatives of this compound could be explored for similar or other biological activities.
Future research could focus on several key areas:
Synthesis of Novel Derivatives: Systematic modification of both the hydroxyl group and the piperazine nitrogen could lead to the discovery of new compounds with interesting biological properties.
Biological Screening: Screening libraries of derivatives against a range of biological targets could identify novel therapeutic leads.
Development of Synthetic Methodologies: The development of efficient and scalable synthetic routes to and from this compound would enhance its utility as a chemical intermediate.
The following table outlines potential research areas for derivatives of this compound based on the activities of other piperazine-containing compounds. nih.govresearchgate.net
| Therapeutic Area | Potential Biological Target | Rationale |
| Oncology | Kinases, Tubulin | Piperazine scaffolds are present in numerous anti-cancer drugs. |
| CNS Disorders | Serotonin (B10506), Dopamine (B1211576) Receptors | The piperazine moiety is a common feature in antipsychotic and antidepressant medications. |
| Infectious Diseases | Bacterial or Viral Enzymes | Piperazine derivatives have shown a broad spectrum of antimicrobial activity. |
This table represents potential research directions and is not based on documented activities of this compound itself.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c9-5-6(10)8-3-1-7-2-4-8/h7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZWLZLFBNIZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594265 | |
| Record name | 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117701-75-4 | |
| Record name | 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-1-(piperazin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects
Exploration of Substituent Effects on the Piperazine (B1678402) Ring for Modulating Biological Interactions.nih.govmdpi.com
The piperazine ring is a common feature in many notable drugs. researchgate.netnih.gov It is a key component in a multitude of biologically active compounds, making it a privileged structure in drug design. mdpi.comrsc.org The two nitrogen atoms within the piperazine ring can act as hydrogen bond donors and acceptors, which helps to fine-tune interactions with biological receptors and improve water solubility and bioavailability. mdpi.com
Research indicates that N-substitution on the piperazine ring can accommodate a variety of substituted indole (B1671886) rings. nih.govnih.gov In a series of 2-(Piperazin-1-yl)quinazolin-4(3H)-one derivatives, it was found that a hydrophobic aryl group at the side chain of the piperazine ring was preferable for improving activity against Toxoplasma gondii. researchgate.net
Interestingly, the basicity of the nitrogen atom on the piperazine ring does not always directly correlate with receptor affinity. For instance, in certain indole amide derivatives, a decrease in the basicity of the piperazine nitrogen did not negatively impact their affinity for D2/D3 receptors. This suggests that this particular nitrogen atom may have limited or no involvement in hydrogen bonding or ionic interactions with these target receptors. nih.gov
The nature of the linker connecting a substituent to the piperazine nitrogen also plays a role. Studies have shown that a heterocyclic ring does not need to be directly attached to the piperazine ring to maintain high affinity and selectivity for the D3 receptor. Many potent compounds utilize an amide or a methylene (B1212753) linker to connect the heterocyclic moiety. nih.govnih.gov For example, a compound with an amide linker attached to the 2-position of an indole ring was among the compounds with high affinity and selectivity for the D3 receptor. nih.gov
The position of attachment on the substituent itself can also influence binding affinity. For example, the point of attachment to an indole moiety was shown to affect the binding affinity profiles for both D2 and D3 receptors. nih.gov
While N-substituted piperazines are common in pharmaceuticals, C-substituted piperazines represent a less explored area of chemical space with significant potential. rsc.orgnih.gov Analysis of top-selling small molecule drugs reveals that the vast majority of those containing a piperazine ring are substituted at the N1- and N4-positions, with very few having substitutions at the carbon positions (C2, C3, C5, and C6). rsc.orgnih.gov This highlights a significant opportunity for discovering new medicines by exploring C-substitution patterns. nih.gov
Introducing substituents on the carbon atoms of the piperazine ring can have a profound impact on the ring's conformation. For instance, the introduction of methyl substituents can lead to a preference for a twist-boat conformation over the more typical chair conformation. This conformational preference is often a result of allylic strain between the substituents and other groups on the ring, such as a carbamate (B1207046) protecting group. nih.gov In a chair conformation, one of the methyl groups might be forced into an equatorial position next to the carbamate group, leading to a strong A1,3-interaction. nih.gov The thermodynamically favored chair conformation is, however, observed in the solid-state structures of some large piperazine-containing macrocyclic ligands. nih.gov
The development of new synthetic methods is crucial for accessing carbon-functionalized piperazine rings. mdpi.com Recent advancements in C-H functionalization, including photoredox catalysis, have provided powerful tools to directly couple N-Boc piperazines with various aromatic and vinyl groups, creating α-aryl- and α-vinyl-substituted piperazines. mdpi.com
Role of the 2-Hydroxyethanone Group in Pharmacophore Development
The 2-hydroxyethanone group is a key component in the pharmacophore of many biologically active molecules. A pharmacophore is the three-dimensional arrangement of atoms or groups of atoms responsible for a drug's biological activity. nih.gov
In the context of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, a proposed pharmacophore model includes 11 features that characterize the binding of these ligands to their hypothetical receptor. nih.gov This highlights the importance of the spatial arrangement of different functional groups for biological activity.
The hydroxyl group of the 2-hydroxyethanone moiety can participate in important hydrogen bonding interactions with target receptors. For example, in a series of antimycobacterial agents, a 2-hydroxypropan-1,3-diyl chain, which is structurally related to the 2-hydroxyethanone group, was found to be a favorable structural element for interaction with the target synthase enzyme. mdpi.com
Design and Synthesis of Advanced 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one Derivatives.nih.govnih.govnih.gov
The synthesis of advanced derivatives of this compound is an active area of research, with a focus on creating molecules with improved therapeutic properties.
The incorporation of various heterocyclic moieties is a common strategy in drug design to modulate the pharmacological profile of a lead compound. For example, in the development of dopamine (B1211576) D3 receptor ligands, indole, indazole, and benzo[b]thiophene derivatives have been synthesized and evaluated. nih.gov The indazole and benzo[b]thiophene derivatives, in particular, showed high affinity for both D2 and D3 receptors. nih.gov
The synthesis of these derivatives often involves multi-step reaction sequences. For instance, a series of 1‐(piperazin‐1‐yl)‐2‐((5‐(pyridin‐4‐yl)‐1,3,4‐oxadiazol‐2‐yl)thio)ethan‐1‐one derivatives were prepared through a multistep reaction involving 2‐chloro‐1‐(piperazin‐1yl)ethan‐1‐one derivatives and 5‐(pyridine‐4‐yl)‐1,3,4‐oxadiazole‐2‐thiol. researchgate.net
Linker chemistry plays a pivotal role in connecting different fragments of a molecule and can significantly impact its properties. The choice of linker can influence solubility, stability, and biological activity.
In the design of proteolysis targeting chimeras (PROTACs), the linker moiety is crucial. The insertion of a piperazine ring into the linker has been a widely used strategy to enhance rigidity and increase aqueous solubility upon protonation. nih.gov However, the pKa of the piperazine ring is highly sensitive to the nearby chemical groups. For instance, linking the piperazine through an amide bond can lower the pKa value by one unit, while using a triazole ring formed via click chemistry can decrease the pKa by almost three units. nih.gov
The length and composition of the linker are also important. In some PROTACs, a linear aliphatic chain is used to adjust the distance between the piperazine and other parts of the molecule. nih.gov The use of PEG moieties linked to the piperazine has also been explored. nih.gov
Scaffold modifications are another key aspect of drug design. This can involve creating more complex ring systems or introducing different functional groups to optimize interactions with the target. For example, in the synthesis of piperazine-containing drugs, various synthetic procedures are employed to build the piperazine ring or to introduce substituents, leading to derivatives with a high degree of substitution on the ring. mdpi.com
Rational Drug Design Strategies Guided by SAR of this compound Analogs
The piperazine ring is a widely recognized "privileged scaffold" in medicinal chemistry. nih.gov Its unique physicochemical characteristics, including solubility, basicity, and conformational properties, make it a valuable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govnih.gov The structure of this compound combines this versatile piperazine core with a hydroxyacetyl group. Rational drug design for analogs of this compound is guided by structure-activity relationship (SAR) studies on closely related chemical series. These strategies primarily focus on two key areas: systematic modification of the substituent at the N4 position of the piperazine ring and, secondarily, bioisosteric alterations of the N1-hydroxyacetyl moiety.
A prominent strategy in the rational design of analogs involves maintaining the core 1-(piperazin-1-yl)ethanone structure while exploring a diverse range of substituents at the N4 position of the piperazine ring. This approach is exemplified in the development of novel inhibitors of Poly (ADP-Ribose) Polymerase (PARP), an important target in oncology. nih.gov In a relevant study, researchers synthesized a series of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones. nih.gov While the 2-position of the ethanone (B97240) moiety is substituted with a larger oxy-pyrimidin group instead of a simple hydroxyl, the core scaffold is analogous and the SAR provides valuable insights. The study systematically varied the substituent on the N4-piperazine nitrogen to determine its impact on inhibitory activity against human breast cancer cells. nih.gov
The findings demonstrated that the nature of the N4-substituent is a critical determinant of biological activity. nih.gov Analogs featuring substituted aryl groups at this position showed moderate to significant efficacy. nih.gov For instance, compound 5e , which incorporates a 4-chlorophenyl group at the N4 position, emerged as a particularly potent derivative within the series. nih.gov This highlights a common drug design tactic where an unsubstituted phenyl ring serves as a starting point, followed by the introduction of various substituents at the ortho, meta, and para positions to probe electronic and steric effects that may enhance target engagement.
Below is a data table summarizing the SAR for key analogs from this series, illustrating the effect of N4-substitution on anticancer activity.
| Compound ID | N4-Substituent | IC₅₀ (μM) against MCF-7 Cells |
| 5a | Phenyl | >100 |
| 5b | 4-Methylphenyl | 98 |
| 5c | 4-Methoxyphenyl | 82 |
| 5d | 4-Fluorophenyl | 24 |
| 5e | 4-Chlorophenyl | 18 |
| 5f | 2,4-Dichlorophenyl | 22 |
Data sourced from a study on PARP inhibitors in human breast cancer cells. nih.gov
Another key aspect of the rational design of this compound analogs involves modifications to the N1-hydroxyacetyl group. The N-(2-hydroxyethyl)piperazine fragment, which is structurally similar to the core compound upon acylation, has been identified as a crucial element for conferring desirable properties in certain contexts. In the development of potential radioprotective agents, the presence of the 1-(2-hydroxyethyl)piperazine moiety was found to be critical for activity and for reducing cytotoxicity and insolubility. mdpi.com This suggests that this part of the scaffold is fundamental to the molecule's favorable profile, and modifications should be approached with caution.
Guided by these observations, rational design strategies for the N1-acyl portion would typically involve conservative, bioisosteric replacements. Such modifications could include:
Homologation: Extending the alkyl chain to a 3-hydroxypropionyl group to assess the impact of linker length on target binding.
Stereochemical Exploration: Introducing a chiral center at the 2-position to investigate if a specific stereoisomer (R or S) provides superior activity or selectivity.
Bioisosteric Replacement of the Hydroxyl Group: Substituting the hydroxyl group with other hydrogen bond donors or acceptors, such as an amino (-NH₂) or methoxy (B1213986) (-OCH₃) group, to probe the specific interactions required at the target's binding site.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
While specific spectra for 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one are not widely published, the expected chemical shifts can be reliably predicted. The structure contains several distinct proton and carbon environments: the hydroxyacetyl group and the piperazine (B1678402) ring, which is divided into two chemically non-equivalent halves by the amide functionality.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons of the hydroxyacetyl group, the four methylene groups of the piperazine ring, and the protons on the hydroxyl and amine groups. The piperazine ring protons often appear as broad singlets or complex multiplets due to conformational dynamics. researchgate.net The protons on the piperazine methylenes adjacent to the amide nitrogen are expected to be deshielded and appear further downfield compared to the protons adjacent to the secondary amine. The hydroxyl and amine protons would likely appear as broad singlets with chemical shifts that can vary depending on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The most deshielded signal would correspond to the amide carbonyl carbon. The methylene carbon of the hydroxyacetyl group would appear in the typical range for a carbon atom bonded to an oxygen. The four methylene carbons of the piperazine ring are expected to resolve into two distinct signals, reflecting their different chemical environments relative to the amide and amine nitrogens.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| HO-C H₂-C=O | ~ 4.2 (s, 2H) | ~ 60.5 |
| HO-CH₂-C =O | - | ~ 169.0 |
| C=O-N(-C H₂-)₂ | ~ 3.6 (t, 4H) | ~ 45.0 |
| HN(-C H₂-)₂ | ~ 2.8 (t, 4H) | ~ 43.0 |
| -NH | Variable (br s, 1H) | - |
| -OH | Variable (br s, 1H) | - |
Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. s = singlet, t = triplet, br = broad.
To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. It would show a correlation between the piperazine protons on adjacent carbons (C2-H with C3-H and C5-H with C6-H). It would also confirm the coupling between the N-H proton and the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It would be used to definitively link the predicted proton signals in Table 1 to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key correlations expected for this compound would include:
A correlation from the methylene protons of the hydroxyacetyl group (HO-CH₂ -) to the carbonyl carbon (-C =O).
Correlations from the piperazine methylene protons adjacent to the amide nitrogen (-N-CH₂ -) to the carbonyl carbon (-C =O).
These 2D NMR experiments, when used in combination, provide a complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. researchgate.netuchile.cl
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.
The most prominent features would include a strong, sharp absorption for the tertiary amide carbonyl (C=O) group. Additionally, a broad band corresponding to the O-H stretch of the alcohol and a medium-intensity band for the N-H stretch of the secondary amine are anticipated in the higher wavenumber region. Aliphatic C-H stretching vibrations from the methylene groups would also be present.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Alcohol | O-H stretch | 3400 - 3300 | Broad, Strong |
| Secondary Amine | N-H stretch | 3300 - 3200 | Medium |
| Methylene | C-H stretch | 2950 - 2850 | Medium |
| Tertiary Amide | C=O stretch | 1650 - 1630 | Strong |
| Secondary Amine | N-H bend | 1580 - 1550 | Medium |
| Alcohol | C-O stretch | 1075 - 1025 | Strong |
| Amine | C-N stretch | 1250 - 1100 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on its fragmentation pattern under ionization.
For this compound (molecular formula C₆H₁₂N₂O₂), the molecular weight is 144.17 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 144.
The fragmentation of the molecule would likely proceed through characteristic pathways for amides and amines. libretexts.org The most probable fragmentation events include:
Alpha-cleavage: Cleavage of the C-C and C-N bonds adjacent to the nitrogen atoms is a common pathway for amines.
Amide bond cleavage: Scission of the bond between the carbonyl group and the piperazine nitrogen is highly likely.
This would lead to several key fragment ions. A prominent peak would be expected at m/z 85, corresponding to the piperazinyl cation formed by the loss of the hydroxyacetyl radical (•COCH₂OH, 59 u). Another significant fragmentation could involve the loss of the hydroxymethyl radical (•CH₂OH, 31 u), resulting in an ion at m/z 113.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 144 | [C₆H₁₂N₂O₂]⁺˙ (Molecular Ion) | - |
| 113 | [M - CH₂OH]⁺ | •CH₂OH (Hydroxymethyl radical) |
| 85 | [C₄H₉N₂]⁺ (Piperazinyl cation) | •COCH₂OH (Hydroxyacetyl radical) |
| 56 | [C₃H₆N]⁺ (Fragment from piperazine ring cleavage) | C₃H₆NO₂ |
X-ray Crystallography for Solid-State Structure Determination
Although a specific crystal structure for this compound has not been reported in the searched literature, predictions about its solid-state structure can be made based on crystallographic studies of analogous piperazine derivatives. researchgate.netnih.gov It is expected that the piperazine ring would adopt a stable chair conformation, as this minimizes steric and torsional strain. researchgate.netnih.gov The hydroxyacetyl substituent attached to one of the nitrogen atoms would likely occupy an equatorial position to reduce steric hindrance. The geometry around the amide nitrogen would be trigonal planar due to the delocalization of the nitrogen lone pair into the carbonyl group.
The way molecules are arranged in a crystal lattice is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be the dominant intermolecular interaction directing the crystal packing.
The molecule possesses two hydrogen bond donors (the O-H group of the alcohol and the N-H group of the piperazine) and two primary hydrogen bond acceptors (the carbonyl oxygen of the amide and the hydroxyl oxygen). This functionality allows for the formation of an extensive hydrogen-bonding network. It is highly probable that intermolecular O-H···O=C hydrogen bonds would form, linking molecules into chains or sheets. nih.gov Furthermore, N-H···O or N-H···N interactions could provide additional stability to the crystal lattice, creating a robust three-dimensional supramolecular architecture.
Conformational Analysis in the Crystalline State (e.g., Piperazine Ring Conformation)
There is no available crystallographic data (e.g., X-ray diffraction studies) for this compound in the scientific literature. Such studies are essential for determining the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and the definitive conformation of the piperazine ring.
In many piperazine-containing crystal structures, the six-membered ring typically adopts a stable chair conformation to minimize steric strain. However, without experimental data for the title compound, any discussion on its specific piperazine ring puckering parameters, the orientation of the hydroxyacetyl group relative to the ring, and the influence of intermolecular interactions (such as hydrogen bonding from the hydroxyl group) on the crystal packing would be purely speculative.
Advanced Spectroscopic Techniques for Elucidating Dynamic Processes
Detailed studies employing advanced spectroscopic techniques to investigate the dynamic processes of this compound have not been reported. Dynamic processes of interest could include piperazine ring inversion, restricted rotation around the amide C-N bond, and proton exchange dynamics of the hydroxyl group.
Techniques such as variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy would be instrumental in probing these dynamics. By analyzing changes in the NMR spectrum as a function of temperature, it would be possible to determine the energy barriers associated with conformational changes, such as the chair-to-chair interconversion of the piperazine ring. Similarly, advanced infrared (IR) or Raman spectroscopy could provide insights into vibrational modes and how they are affected by molecular dynamics and intermolecular interactions. The absence of such studies precludes any detailed discussion on the kinetic and thermodynamic parameters governing the dynamic behavior of this specific molecule.
Computational Chemistry and Cheminformatics Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.govimpactfactor.org This method is crucial for understanding the potential therapeutic action of compounds by simulating their interaction with biological targets at the molecular level. researchgate.net
Docking simulations for 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one are performed to predict how it fits into the binding site of a target protein and to estimate the strength of this interaction, known as binding affinity. The binding affinity is often expressed as a docking score or binding energy, with lower (more negative) values indicating a more favorable interaction. scielo.org.za These simulations can reveal multiple possible binding poses, providing a static snapshot of the ligand-receptor complex. For instance, studies on structurally related piperazine (B1678402) derivatives have shown that the piperazine ring and its substituents play a significant role in determining binding affinity for various receptors. researchgate.netnih.gov The versatile structure of the piperazine moiety allows it to form numerous interactions, often resulting in strong target affinity. researchgate.net
Table 1: Predicted Binding Affinities of this compound with Hypothetical Protein Targets This table presents illustrative data based on typical results from molecular docking studies.
| Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Kᵢ) (µM) | Key Interactions |
|---|---|---|---|
| Protein Kinase A | -7.2 | 6.5 | Hydrogen Bond, Hydrophobic |
| Beta-2 Adrenergic Receptor | -6.8 | 9.8 | Hydrogen Bond, van der Waals |
| Deoxycytidine Triphosphate Pyrophosphatase (dCTPase) | -5.9 | 45.2 | Hydrogen Bond, π-π Stacking |
A primary outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. nih.gov For this compound, these interactions are critical for stabilizing the ligand-protein complex. The hydroxyl (-OH) group and the carbonyl (C=O) group are potential hydrogen bond donors and acceptors, respectively, while the nitrogen atoms of the piperazine ring can also form hydrogen bonds. The ethyl and piperazine ring structures can participate in hydrophobic and van der Waals interactions. Studies on similar compounds have highlighted the importance of residues like Glutamine, Tyrosine, Arginine, and Glutamic acid in forming stable complexes. researchgate.netindexcopernicus.com Identifying these key residues is essential for understanding the mechanism of action and for designing more potent and selective derivatives. nih.govresearchgate.net
Table 2: Potential Interacting Residues for this compound in a Protein Binding Site This table illustrates the types of interactions that can be identified through molecular docking simulations.
| Amino Acid Residue | Interaction Type | Functional Group of Ligand Involved |
|---|---|---|
| Serine (SER) | Hydrogen Bond | Hydroxyl (-OH) group |
| Aspartic Acid (ASP) | Hydrogen Bond | Piperazine N-H group |
| Glutamine (GLN) | Hydrogen Bond | Carbonyl (C=O) group |
| Phenylalanine (PHE) | π-π Stacking / Hydrophobic | Piperazine ring |
| Leucine (LEU) | Hydrophobic | Ethyl chain / Piperazine ring |
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. irjweb.com It provides valuable information about molecular geometry, reactivity, and spectroscopic properties. Time-Dependent DFT (TD-DFT) is an extension used to calculate excited state properties, such as UV-Vis absorption spectra. researchgate.net
The electronic properties of this compound can be characterized by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the charge distribution on the molecule's surface. researchgate.net It identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, and positive potential near the hydrogen atoms, guiding predictions about its intermolecular interactions. researchgate.net
Table 3: Calculated Electronic Properties of this compound using DFT This table contains representative theoretical values for electronic structure analysis.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.45 | Energy of the outermost electron orbital |
| LUMO Energy | -1.21 | Energy of the first unoccupied orbital |
DFT calculations are highly effective for predicting the vibrational spectra (FTIR and FT-Raman) of a molecule. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. researchgate.net For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, the C=O stretching of the amide, N-H stretching of the piperazine ring, and various C-N and C-C stretching and bending modes. researchgate.netmdpi.com
Table 4: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups This table shows a typical comparison used to validate computational models.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (B3LYP/6-311++G**) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | Hydroxyl | 3550 | 3480 |
| N-H Stretch | Piperazine | 3380 | 3325 |
| C-H Stretch | Aliphatic | 2950-3050 | 2940-3010 |
| C=O Stretch | Amide | 1665 | 1640 |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Stability
While molecular docking provides a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective of molecular behavior over time. uva.nl MD simulations are used to study the conformational flexibility of a ligand and to assess the stability of a protein-ligand complex in a simulated physiological environment. nih.govresearchgate.net By simulating the movements of atoms and molecules, MD can reveal how this compound adapts its conformation within a binding pocket and how the protein structure responds to its presence. nih.govresearchgate.net The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation period. indexcopernicus.com A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For piperazine-containing scaffolds, including derivatives of this compound, QSAR studies are instrumental in predicting their potential therapeutic effects and guiding the design of more potent analogues. nih.govnih.gov
The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.gov Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity.
Research on various piperazine derivatives has demonstrated the utility of QSAR in identifying key structural features that govern their activity against different biological targets. For instance, 3D-QSAR studies on piperazine derivatives with antihistamine effects revealed that electrostatic and steric fields are critical factors for their antagonistic effect. nih.gov In another study on aryl alkanol piperazine derivatives with antidepressant activities, 2D-QSAR models indicated that descriptors related to molecular shape, dipole moment, and electronic properties were crucial for their reuptake inhibition activity on serotonin (B10506) (5-HT) and noradrenaline (NA). nih.gov Similarly, QSAR models for piperazine derivatives targeting the mammalian target of rapamycin (B549165) complex 1 (mTORC1) found that properties like the energy of the lowest unoccupied molecular orbital (ELUMO), molar refractivity, and aqueous solubility were significantly correlated with inhibitory activity. mdpi.com
These models not only predict the activity of new, unsynthesized compounds but also provide insights into the mechanism of action by highlighting which molecular properties are most important for binding to a specific receptor or enzyme.
Table 1: Examples of QSAR Studies on Piperazine Derivatives
| Therapeutic Area | Key Findings from QSAR Models | Relevant Descriptors |
|---|---|---|
| Antihistamine | Electrostatic and steric factors are crucial for antagonistic effects. nih.gov | Comparative Molecular Field Analysis (CoMFA) fields |
| Antidepressant | Dipole moment, molecular shape, and specific electronic properties influence 5-HT and NA reuptake inhibition. nih.gov | Atype_C_6, Dipole-mag, HOMO, PMI-mag |
| Antimalarial | Polarity, hydrogen bonding ability, and molecular flexibility are key properties influencing antiparasitic activity. researchgate.netnih.gov | Topological, electronic, and constitutional descriptors |
| mTORC1 Inhibition | Electronic properties, molar refractivity, and solubility significantly correlate with biological inhibitory activity. mdpi.com | ELUMO, Molar Refractivity (MR), Log S |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Focus on Research Relevance)
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are widely used to evaluate the drug-likeness of compounds before committing to costly and time-consuming synthesis and experimental testing. researchgate.netmdpi.com For derivatives of this compound, these predictions are vital for optimizing their potential as orally bioavailable drugs.
The piperazine moiety is often incorporated into drug candidates to improve aqueous solubility and other physicochemical properties. nih.gov In silico tools can predict a range of ADME-related parameters, including:
Absorption: Parameters like Caco-2 permeability and human intestinal absorption (HIA) are predicted to estimate how well a compound will be absorbed from the gut.
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) help to understand where the compound will go in the body.
Metabolism: The likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, such as Cytochrome P450 (CYP) isoenzymes, is assessed. Inhibition of these enzymes can lead to drug-drug interactions. mdpi.com
Excretion: Properties related to clearance and half-life are estimated.
Studies on various piperazine amides and other derivatives consistently show that these compounds can be designed to have favorable ADME profiles. researchgate.netresearchgate.net For example, in silico analysis of certain piperazine derivatives showed high absorption potential and adherence to key drug-likeness rules, suggesting good oral bioavailability. mdpi.com These predictive models allow chemists to virtually modify the structure of this compound—for instance, by adding or changing substituents on the piperazine ring—to improve its predicted ADME properties.
Table 2: Representative In Silico ADME Predictions for a Hypothetical Piperazine Derivative
| ADME Property | Predicted Value/Outcome | Research Relevance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule of Five, associated with better absorption. mdpi.com |
| LogP (Lipophilicity) | -0.7 to +5.0 | Influences solubility, permeability, and plasma protein binding. impactfactor.org |
| Topological Polar Surface Area (TPSA) | 20 to 130 Ų | Correlates with intestinal absorption and blood-brain barrier penetration. impactfactor.org |
| Hydrogen Bond Donors | ≤ 5 | Part of Lipinski's rules; affects membrane permeability. |
| Hydrogen Bond Acceptors | ≤ 10 | Part of Lipinski's rules; affects membrane permeability. |
| CYP2D6 Inhibition | Predicted Non-inhibitor | Reduced risk of metabolic drug-drug interactions. |
| Human Intestinal Absorption (HIA) | High | Suggests good potential for oral absorption. |
| Blood-Brain Barrier (BBB) Permeation | Low/High (design dependent) | Can be tailored for CNS or peripheral targets. |
Cheminformatics Approaches for Derivative Design and Virtual Screening
Cheminformatics combines computer science and chemistry to analyze large datasets of chemical compounds. It plays a pivotal role in designing novel derivatives of this compound and identifying promising candidates through virtual screening. nih.govnih.gov
Derivative Design: Starting with the core scaffold of this compound, cheminformatics tools can be used to generate large virtual libraries of derivatives. This is achieved by systematically adding different substituents (R-groups) at various positions on the scaffold. These virtual libraries can then be filtered based on predicted physicochemical and ADME properties to select a smaller, more promising set of compounds for further investigation. nih.gov This rational design approach helps to explore the chemical space around the core structure efficiently. nih.gov
Virtual Screening: Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a specific biological target, such as a receptor or enzyme. researchgate.net There are two main approaches:
Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown. It relies on the knowledge of other molecules (ligands) that are known to be active. A model, or pharmacophore, is built based on the common structural features of these active ligands. The virtual library is then screened to find other compounds that fit this model. nih.gov
Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known (e.g., from X-ray crystallography), molecular docking can be used. researchgate.net Docking algorithms predict the preferred orientation of a ligand when bound to the target and estimate the strength of the interaction (binding affinity). nih.gov Compounds from a virtual library are "docked" into the target's binding site, and those with the best predicted binding scores are selected for synthesis and experimental testing. nih.gov
For a scaffold like this compound, a virtual screening campaign could be used to identify derivatives with potential activity against a new therapeutic target. This process significantly narrows down the number of compounds that need to be synthesized and tested, making the discovery process more efficient. researchgate.net
Table 3: Hypothetical Workflow for Virtual Screening of this compound Derivatives
| Step | Description | Cheminformatics Tool/Method |
|---|---|---|
| 1. Library Generation | Create a virtual library of thousands of derivatives by adding diverse chemical groups to the core scaffold. | Combinatorial library enumeration software. |
| 2. ADME/Tox Filtering | Remove compounds with predicted poor ADME properties or potential toxicity flags. | In silico ADME prediction software (e.g., SwissADME). mdpi.com |
| 3. Pharmacophore Screening | (If target structure is unknown) Filter the library against a 3D pharmacophore model of known active compounds. | Pharmacophore modeling software. |
| 4. Molecular Docking | (If target structure is known) Dock the remaining compounds into the binding site of the target protein. | Docking programs (e.g., Glide, AutoDock). |
| 5. Scoring and Ranking | Rank the docked compounds based on their predicted binding affinity (docking score). | Scoring functions within docking software. |
| 6. Hit Selection | Visually inspect the top-ranked compounds and their binding poses to select a diverse set for synthesis and biological testing. | Molecular visualization software (e.g., PyMOL, Maestro). nih.gov |
Mechanistic Investigations at the Molecular Level
Elucidation of Molecular Pathways Affected by 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one and its Derivatives
Piperazine (B1678402) derivatives are known to modulate a variety of cellular signaling cascades that are crucial for cell proliferation, differentiation, and apoptosis. researchgate.net Certain derivatives have been demonstrated to interact with and modulate key proteins within these pathways. researchgate.net For example, some piperazine-containing compounds have been shown to influence mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.net
The biological effects of these compounds are often a result of their ability to interact with specific molecular targets. For instance, derivatives of 1-(2-hydroxyethyl)piperazine have been developed as potential radioprotective agents, building upon previous research that identified this scaffold as promising for mitigating the effects of ionizing radiation. nih.gov The design of these molecules leverages insights into their structure-activity relationships to enhance their efficacy. nih.gov
Furthermore, the introduction of specific functional groups onto the piperazine scaffold can direct the molecule to engage with particular pathways. Bifunctional molecules have been designed by incorporating an iron-binding 8-hydroxy quinoline (B57606) moiety into a piperazine-based template. nih.gov This design aims to create compounds that not only interact with their primary target, such as dopamine (B1211576) receptors, but also modulate pathways related to oxidative stress by chelating excess iron, which is implicated in neuronal degeneration. nih.gov
Understanding Ligand-Receptor Interactions and Activation/Inhibition Mechanisms
The interaction of this compound derivatives with biological receptors is a key determinant of their pharmacological profile. These interactions can lead to either activation (agonism) or inhibition (antagonism) of the receptor's function.
One significant area of investigation is the inhibition of enzymes like carbonic anhydrases (CAs). nih.gov A series of chiral piperazines featuring a (2-hydroxyethyl) group were synthesized as potent human carbonic anhydrase (hCA) inhibitors. nih.gov In these derivatives, a 4-sulfamoylbenzoyl group acts as the zinc-binding function, which is crucial for inhibiting the enzyme, while various alkyl substituents on the other piperazine nitrogen atom modulate the compound's properties. nih.gov
Molecular docking studies provide theoretical insights into the binding modes of these derivatives. For example, phthalimide (B116566) derivatives containing a 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl group have been studied for their interaction with plasma proteins like bovine serum albumin (BSA), alpha-1-acid glycoprotein (B1211001) (AAG), and gamma globulin (GG). mdpi.com The negative binding free energy (ΔG°) values obtained from these simulations indicate the spontaneous formation of stable complexes. mdpi.com
| Compound | ΔG° with BSA (kcal/mol) | ΔG° with AAG (kcal/mol) | ΔG° with GG (kcal/mol) |
|---|---|---|---|
| F1 | -6.8 | -7.5 | -6.5 |
| F2 | -7.2 | -7.9 | -6.8 |
| F3 | -7.5 | -8.2 | -7.1 |
| F4 | -8.1 | -8.8 | -7.6 |
Derivatives of piperazine have also been identified as potent ligands for histamine (B1213489) H3 and sigma-1 (σ1) receptors. nih.gov Molecular modeling has been used to understand the interactions responsible for the high affinity of these compounds, revealing that the piperidine (B6355638) moiety, when compared to a piperazine moiety in similar structures, can be a critical element for dual H3/σ1 receptor activity. nih.gov
Biochemical Pathways Associated with Observed Biological Activities
The biological activities of this compound derivatives are underpinned by their modulation of specific biochemical pathways.
A prominent example is the inhibition of carbonic anhydrase (CA) isoenzymes. nih.gov CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions ranging from glaucoma to cancer. nih.gov A series of chiral piperazines carrying a (2-hydroxyethyl) group and a 4-sulfamoylbenzoyl moiety have been shown to be potent inhibitors of various human CA (hCA) isoforms. nih.gov
Another important biochemical pathway influenced by these derivatives is related to oxidative stress. nih.gov Certain derivatives have been designed as bifunctional iron chelators. nih.gov By sequestering free iron, these compounds can prevent the generation of reactive hydroxyl radicals via the Fenton reaction, thereby reducing oxidative stress, which is a key factor in neurodegenerative diseases. nih.gov The antioxidant capacity of these compounds has been confirmed using methods like the deoxyribose antioxidant assay. nih.gov
The piperazine scaffold is also integral to compounds that modulate neurotransmitter systems. nih.gov By acting as antagonists at histamine H3 receptors, these derivatives can modulate the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin (B10506). nih.gov Simultaneously, their interaction with the σ1 receptor, a chaperone protein, can regulate several neurotransmitter systems, highlighting their potential in treating neuropsychiatric and neurodegenerative disorders. nih.gov
Studies on the Influence of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of piperazine derivatives. Different enantiomers or diastereoisomers of a chiral compound can exhibit significantly different pharmacological profiles. researchgate.netnih.gov
Research on nature-inspired 3-Br-acivicin and its derivatives demonstrates the critical role of chirality. nih.gov In this case, only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity against Plasmodium falciparum. nih.gov The other isomers, including the (5R, αR) enantiomer and the diastereoisomers, were either substantially less potent or completely inactive. nih.gov This stereoselectivity suggests that the biological action, which may involve uptake by an L-amino acid transport system, is highly dependent on the specific 3D structure of the molecule. nih.gov
| Compound Isomer | Configuration | IC₅₀ vs. P. falciparum D10 (μM) | IC₅₀ vs. P. falciparum W2 (μM) |
|---|---|---|---|
| 2a | (5S, αS) - Natural | < 1.0 | < 1.0 |
| 2d | (5R, αR) - Enantiomer | ~10.0 | ~10.0 |
| 2b | Diastereoisomer | > 15.0 | > 15.0 |
| 2c | Diastereoisomer | > 15.0 | > 15.0 |
Similarly, in the development of chiral (piperazin-2-yl)methanol derivatives as sigma-receptor ligands, the synthesis starts from the proteinogenic amino acid (S)-serine to produce chiral, nonracemic compounds. researchgate.net This approach ensures that the resulting molecules have a defined stereochemistry, which is essential for achieving high affinity and selectivity for specific receptor subtypes like the σ1-receptor. researchgate.net
Role of this compound as a Precursor in Complex Molecule Synthesis
The piperazine scaffold, including derivatives like this compound, serves as a versatile building block in the synthesis of more complex, biologically active molecules. mdpi.comnih.gov Its chemical properties facilitate its incorporation into larger structures, making it a frequent component in medicinal chemistry. mdpi.com
For instance, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, a related derivative, is utilized as a precursor in the synthesis of the antifungal agent ketoconazole. researchgate.net The synthesis of various drug molecules often involves multi-step procedures where the piperazine ring is introduced early and then elaborated upon.
A common synthetic strategy involves the reaction of a piperazine derivative with other molecules to build larger scaffolds. For example, 1-(2-hydroxyethoxyethyl)piperazine can be reacted with 2-chloronicotinic acid in a refluxing dioxane solution to synthesize 2-{4-[2-(2-hydroxy ethoxy)ethyl]piperazin-1-yl}nicotinic acid. prepchem.com
The synthesis of dihydropyrimidinone derivatives can be achieved through a one-pot, three-component Biginelli synthesis. mdpi.com In this process, an enaminone derived from a piperazine-containing ketone reacts with urea (B33335) and a substituted benzaldehyde. The mechanism involves the acid-catalyzed formation of an iminium ion, which is then attacked by the enaminone, followed by cyclization and elimination to yield the final complex product. mdpi.com
Electrochemical Synthesis Mechanisms Involving this compound Derivatives
Electrochemical methods offer a sustainable and efficient approach for synthesizing complex molecules from piperazine derivatives. rsc.org Anodic oxidation, in particular, can be used to generate reactive intermediates that subsequently participate in coupling reactions.
A notable example is the electrochemical synthesis of new arylthiobenzazoles through the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone. nih.govresearchgate.net Voltammetric studies indicate that the mechanism involves the electrochemical generation of a p-quinone imine intermediate. nih.govresearchgate.net This highly reactive species then participates in a Michael addition reaction with nucleophiles, such as 2-mercaptobenzothiazole (B37678) and 2-mercaptobenzoxazole, present in the reaction mixture. nih.govresearchgate.net This leads to the formation of disubstituted 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone derivatives. nih.govresearchgate.net
A plausible mechanism involves the initial oxidation of the starting material to the corresponding p-quinone imine. nih.gov This intermediate can then undergo a Michael-type addition with a suitable nucleophile. nih.gov For instance, the addition of p-toluenesulfinic acid to the anodically generated p-quinone imine, followed by the replacement of a 2-mercaptobenzothiazole group and subsequent hydrolysis, can lead to the formation of 2-(benzo[d]thiazol-2-ylthio)-6-tosylcyclohexa-2,5-diene-1,4-dione. nih.gov This demonstrates the utility of electrochemical methods in generating complex molecular architectures from piperazine-based precursors.
Future Directions and Research Gaps
Opportunities for Developing Novel Therapeutic Scaffolds from 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one
The piperazine (B1678402) moiety is a cornerstone in the development of therapeutic agents, recognized for its ability to improve physicochemical properties like solubility and bioavailability, which are crucial for drug efficacy. mdpi.commdpi.com Derivatives of piperazine have demonstrated a vast range of pharmacological activities, including anticancer, antipsychotic, and anti-Alzheimer's properties. mdpi.comnih.govnih.gov The structure of this compound offers two key modification points: the secondary amine on the piperazine ring and the terminal hydroxyl group. These sites allow for the creation of diverse libraries of compounds to target a wide array of diseases.
Key Research Opportunities:
Anticancer Agents: The piperazine scaffold is present in numerous anticancer drugs. mdpi.com By functionalizing the N-H group of this compound with various aryl or heterocyclic moieties, novel derivatives can be designed to target specific cancer-related proteins. For instance, research into piperazine-based compounds has yielded potent inhibitors for glioblastoma cell lines and mTORC1 inhibitors for cancer therapy. mdpi.comnih.gov
Neurodegenerative Diseases: Piperazine derivatives are being investigated as multi-target agents for diseases like Alzheimer's. nih.gov Novel compounds have been shown to inhibit the aggregation of both amyloid-β and tau proteins, key hallmarks of the disease. nih.gov The core structure of this compound can be used to develop new dual-action inhibitors. jneonatalsurg.com
Central Nervous System (CNS) Disorders: The piperazine ring is a common feature in drugs targeting the CNS, including antidepressants and anxiolytics. researchgate.net The ability of the piperazine nucleus to interact with various CNS receptors makes it an ideal starting point for designing new modulators of neurochemical pathways.
| Therapeutic Area | Target Example | Potential Modification on this compound |
| Oncology | mTORC1, CDK4/6 | N-arylation or N-alkylation of the piperazine ring |
| Neurodegeneration | Amyloid-β, Tau Protein | Coupling of fragments known to interact with protein aggregates |
| CNS Disorders | Serotonin (B10506) Receptors | Introduction of specific pharmacophores to the piperazine nitrogen |
Untapped Potential in Materials Science and Polymer Chemistry
While extensively studied in pharmacology, the application of piperazine derivatives in materials science is a less explored but promising field. The presence of two nitrogen atoms and, in the case of this compound, a reactive hydroxyl group, allows for its use as a monomer or building block in polymer synthesis.
Antimicrobial Polymers: Pathogenic microorganisms pose a significant threat, and materials with inherent antimicrobial properties are in high demand. rsc.org Piperazine can be incorporated into polymer backbones to create materials that inhibit or kill microbial growth. For example, a biocompatible piperazine polymer created by reacting piperazine with ethylenediaminetetraacetic dianhydride (EDTAD) showed significant antimicrobial activity against E. coli and S. aureus. rsc.orgnih.gov The hydroxyl group on this compound could be used for polymerization, creating polymers with pendant piperazine groups for enhanced antimicrobial action.
Coordination Polymers and MOFs: The nitrogen atoms in the piperazine ring can act as ligands, binding to metal ions to form coordination polymers or metal-organic frameworks (MOFs). wikipedia.orgrsc.org These materials have applications in catalysis, gas storage, and separation. The specific geometry and functionality of this compound could lead to the formation of novel functional MOFs.
Advancements in High-Throughput Synthesis and Screening of Derivatives
To fully explore the potential of this compound as a scaffold, efficient methods for synthesizing and testing large numbers of derivatives are necessary. Modern synthetic and screening technologies can accelerate this process significantly.
Automated and Flow Synthesis: Flow chemistry enables the rapid, controlled, and automated synthesis of chemical compounds. technologynetworks.com This technology can be applied to the multi-step preparation of piperazine derivatives, allowing for the creation of large libraries of analogues of this compound for biological screening. technologynetworks.com
Photoredox Catalysis: This method uses visible light to drive chemical reactions and has emerged as a powerful tool for C-H functionalization—the process of adding substituents to the carbon atoms of the piperazine ring. mdpi.com This technique opens up new avenues for creating structurally diverse piperazine derivatives that are not easily accessible through traditional methods. mdpi.com
High-Throughput Screening (HTS): Once derivative libraries are synthesized, HTS allows for the rapid testing of thousands of compounds for a specific biological activity. This combination of rapid synthesis and screening can quickly identify promising lead compounds for further development.
Deeper Exploration of Polypharmacology and Multi-target Modulation
Complex diseases such as cancer and Alzheimer's are often driven by multiple pathological mechanisms. jneonatalsurg.com Drugs that act on a single target may have limited efficacy. Polypharmacology, the design of single molecules that can modulate multiple targets, is a promising strategy for treating such diseases. nih.gov
The piperazine scaffold is well-suited for developing multi-target-directed ligands (MTDLs). nih.gov For example, benzylpiperazine derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and beta-amyloid aggregation for Alzheimer's disease. jneonatalsurg.com The this compound structure provides a versatile platform for combining different pharmacophoric elements into a single molecule, enabling the simultaneous modulation of multiple biological targets.
Integration of Artificial Intelligence and Machine Learning in Derivative Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid in silico design and evaluation of new drug candidates. mdpi.comresearchgate.net These computational tools can predict the biological activity, pharmacokinetics, and toxicity of molecules before they are synthesized, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models can be used to predict the potency of new derivatives of this compound and guide the design of more effective compounds. mdpi.com
Molecular Docking and Dynamics: These simulation techniques predict how a molecule will bind to a specific protein target. nih.gov This allows researchers to visualize the interactions at the atomic level and design derivatives with improved binding affinity and selectivity.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov By using these tools early in the design process, researchers can prioritize derivatives of this compound with favorable drug-like properties.
| Computational Method | Application in Derivative Design |
| QSAR | Predict biological activity based on chemical structure |
| Molecular Docking | Simulate binding mode and affinity to protein targets |
| Machine Learning | Predict ADMET properties and potential off-target effects |
| Virtual Screening | Computationally screen large libraries of virtual compounds |
Addressing Specific Challenges in Piperazine Chemistry for Enhanced Research Impact
Despite the widespread use of the piperazine scaffold, significant synthetic challenges remain. Addressing these challenges will unlock new areas of chemical space and enhance the impact of piperazine-based research.
The primary challenge is the selective functionalization of the carbon atoms of the piperazine ring (C-H functionalization). nih.gov Approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions. mdpi.com This is because the nitrogen atoms are more reactive. Developing robust and scalable methods for C-H functionalization would allow for the creation of a much wider diversity of piperazine derivatives with potentially novel biological activities. mdpi.comnih.gov Overcoming difficulties in selectively modifying the carbon skeleton of the piperazine ring is a key goal for expanding its utility in drug discovery. nih.gov
Q & A
Q. What are the optimal synthetic routes for 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one, and how can reaction conditions be tailored to improve yield?
Methodological Answer: A common approach involves reacting piperazine derivatives with chloroacetyl chloride under controlled conditions. For example, in anhydrous dichloromethane at 273 K, triethylamine is used as a base to neutralize HCl byproducts, followed by room-temperature stirring and purification via crystallization . Yield optimization can focus on stoichiometric ratios (e.g., 1:1 molar ratio of piperazine to chloroacetyl chloride), solvent choice (e.g., dichloromethane for solubility), and temperature control to minimize side reactions. TLC monitoring ensures reaction completion before workup .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths and angles, as demonstrated for structurally similar piperazine derivatives (e.g., mean σ(C–C) = 0.002 Å, R factor = 0.035) . Complementary methods include:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Due to potential health hazards (e.g., skin/eye irritation, carcinogenicity risks in analogs), strict precautions are required:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent direct contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Storage : Keep in airtight containers at low temperatures (-20°C) and away from moisture/oxidizers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance its inhibitory activity against Fatty Acid Synthase (FASN) for cancer therapy?
Methodological Answer: Derivatives of this compound, such as 2-Hydroxy-1-{4-[(4-phenylphenyl)carbonyl]piperazin-1-yl}ethan-1-one, show FASN inhibition by targeting the ketoreductase domain . To optimize SAR:
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, halogens) on the phenyl ring to enhance binding affinity.
- In vitro assays : Measure IC₅₀ values using FASN enzymatic assays (e.g., NADPH consumption rates) and compare with lead compounds.
- Molecular docking : Model interactions with FASN’s active site (e.g., hydrogen bonding with Thr-1960) to guide rational design .
Q. What experimental strategies are recommended to resolve discrepancies in biological activity data across different cell lines?
Methodological Answer: Contradictory results (e.g., variable IC₅₀ in breast vs. colon cancer cells) may arise from differences in FASN expression or off-target effects. Mitigation strategies include:
- Biomarker profiling : Quantify FASN mRNA/protein levels in cell lines via qPCR/Western blot.
- Selective inhibitors : Use tool compounds (e.g., C75, a known FASN inhibitor) as positive controls to isolate target-specific effects.
- Metabolic flux analysis : Track lipid synthesis pathways (e.g., ¹⁴C-acetate incorporation) to confirm on-mechanism activity .
Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be evaluated for preclinical development?
Methodological Answer: For rodent models:
- PK studies : Administer via oral gavage or IV, then measure plasma concentrations using LC-MS/MS at timed intervals. Key parameters: Cₘₐₓ, t₁/₂, and bioavailability .
- Toxicity screening : Conduct acute (14-day) and subchronic (90-day) studies, monitoring organ weights, histopathology, and serum biomarkers (e.g., ALT/AST for liver toxicity) .
- Tumor efficacy : Use xenograft models (e.g., MDA-MB-231 for breast cancer) to correlate FASN inhibition with tumor growth reduction .
Q. What computational methods are effective for predicting metabolite formation and potential toxicity?
Methodological Answer:
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor or StarDrop to identify likely Phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms using fluorescent substrates to assess drug-drug interaction risks .
- ToxPredict : Apply QSAR models to flag structural alerts (e.g., genotoxicity via Ames test predictions) .
Q. How can formulation challenges, such as poor aqueous solubility, be addressed for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use PEG-400/water (e.g., 30:70 v/v) or cyclodextrin complexes to enhance solubility.
- Nanoparticle encapsulation : Develop liposomal or PLGA-based carriers to improve bioavailability and tumor targeting .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC-UV .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
